Cas no 1208641-35-3 (1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)

1-(3,4-Dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea is a synthetic urea derivative incorporating a 1,3,4-oxadiazole moiety, which enhances its potential as a biologically active compound. The presence of dimethoxyphenyl and fluorophenyl groups contributes to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and drug development. Its structural features suggest possible interactions with enzymatic targets, particularly those involved in inflammation or metabolic pathways. The compound's stability and solubility profile may facilitate further pharmacological evaluation. This molecule is of interest for researchers exploring novel therapeutic agents due to its hybrid pharmacophore design.
1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea structure
1208641-35-3 structure
Product name:1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea
CAS No:1208641-35-3
MF:C19H19FN4O4
Molecular Weight:386.376967668533
CID:6153973
PubChem ID:45551533

1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea
    • 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]urea
    • AKOS024518038
    • 1208641-35-3
    • 1-(3,4-dimethoxybenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea
    • VU0520019-1
    • F5773-0821
    • CCG-299612
    • 1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
    • インチ: 1S/C19H19FN4O4/c1-26-15-8-5-13(9-16(15)27-2)11-21-18(25)22-19-24-23-17(28-19)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3,(H2,21,22,24,25)
    • InChIKey: VEDQTCUFWVTIOP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC1=NN=C(NC(NCC2C=CC(=C(C=2)OC)OC)=O)O1

計算された属性

  • 精确分子量: 386.13903326g/mol
  • 同位素质量: 386.13903326g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 493
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.5Ų
  • XLogP3: 2.6

1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5773-0821-3mg
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
3mg
$63.0 2023-09-09
Life Chemicals
F5773-0821-4mg
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
4mg
$66.0 2023-09-09
Life Chemicals
F5773-0821-30mg
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
30mg
$119.0 2023-09-09
Life Chemicals
F5773-0821-15mg
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
15mg
$89.0 2023-09-09
Life Chemicals
F5773-0821-25mg
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
25mg
$109.0 2023-09-09
Life Chemicals
F5773-0821-5mg
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
5mg
$69.0 2023-09-09
Life Chemicals
F5773-0821-5μmol
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
5μmol
$63.0 2023-09-09
Life Chemicals
F5773-0821-2mg
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
2mg
$59.0 2023-09-09
Life Chemicals
F5773-0821-50mg
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
50mg
$160.0 2023-09-09
Life Chemicals
F5773-0821-20μmol
1-[(3,4-dimethoxyphenyl)methyl]-3-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}urea
1208641-35-3
20μmol
$79.0 2023-09-09

1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea 関連文献

1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}ureaに関する追加情報

Introduction to Compound with CAS No 1208641-35-3 and Product Name: 1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea

Compound with the CAS number 1208641-35-3 and the product name 1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key functional groups that contribute to its biological activity, making it a promising candidate for further research and development.

The core structure of this compound is characterized by a urea moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a 4-fluorophenylmethyl group. The presence of these elements not only enhances the compound's solubility and bioavailability but also influences its interactions with biological targets. The 3,4-dimethoxyphenylmethyl group attached to the urea moiety adds another layer of complexity, potentially modulating the compound's pharmacokinetic properties.

Recent studies have highlighted the importance of oxadiazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The specific arrangement of functional groups in this compound suggests that it may exhibit inhibitory effects on key enzymes and receptors involved in disease pathways.

One of the most intriguing aspects of this compound is its interaction with protein targets. The fluorine atom in the 4-fluorophenylmethyl group can significantly influence the compound's binding affinity and selectivity. Fluorine atoms are known to enhance metabolic stability and binding interactions due to their ability to form strong hydrogen bonds and participate in dipole-dipole interactions. This feature makes the compound a valuable tool for developing highly specific inhibitors.

The urea moiety is another critical component that contributes to the compound's biological activity. Urea-based compounds have been widely studied for their ability to interact with biological macromolecules through hydrogen bonding. This interaction can lead to the development of potent drugs that target specific disease-causing proteins. The structural flexibility of the urea group allows for fine-tuning of the compound's properties, making it adaptable for various therapeutic applications.

Current research in pharmaceutical chemistry increasingly focuses on designing molecules that can modulate protein-protein interactions (PPIs). The unique structure of this compound positions it as a potential lead molecule for developing PPI modulators. PPIs play a crucial role in many biological processes, and targeting them has emerged as a promising strategy for treating complex diseases. The ability of this compound to disrupt or enhance specific PPIs could lead to novel therapeutic interventions.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are employed to construct the complex molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the final product meets stringent quality standards.

In terms of pharmacological activity, preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in various disease pathways, making them attractive targets for drug development. Further in vitro and in vivo studies are necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound.

The development of new pharmaceuticals is a highly collaborative effort involving chemists, biologists, pharmacologists, and clinicians. The interdisciplinary nature of drug discovery requires a comprehensive understanding of both chemical structures and biological systems. This compound serves as an excellent example of how structural modifications can lead to novel bioactive molecules with significant therapeutic implications.

As research continues to uncover new insights into disease mechanisms, compounds like this one will play an increasingly important role in developing targeted therapies. The combination of innovative chemistry and biological insights is driving advancements in drug discovery at an unprecedented pace. This compound exemplifies the potential of interdisciplinary approaches to address complex medical challenges.

In conclusion, 1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea (CAS No 1208641-35-3) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will be instrumental in developing innovative therapies that improve patient outcomes.

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